2-Fluoroethyl acetate

Description

Chemical Structure and Nomenclature

Molecular Formula and IUPAC Terminology

The molecular formula of 2-fluoroethyl acetate is C₄H₇FO₂ , representing a fluorine-substituted ethyl ester of acetic acid. The International Union of Pure and Applied Chemistry (IUPAC) designates its systematic name as This compound , reflecting the fluorine atom's position on the ethyl group.

Table 1: Molecular Formula and Key Identifiers

| Property | Value |

|---|---|

| Molecular formula | C₄H₇FO₂ |

| IUPAC name | This compound |

| Molecular weight | 106.10 g/mol |

Synonyms and Alternative Names

This compound is recognized by multiple synonyms across chemical databases and literature:

Table 2: Common Synonyms

| Synonym | Source |

|---|---|

| beta-Fluoroethylacetate | PubChem, ChemBK |

| 2-Fluoroethanol acetate | PubChem, Chemsrc |

| Acetic acid, 2-fluoroethyl ester | PubChem, CymitQuimica |

| Ethanol, 2-fluoro-, acetate | CAS Common Chemistry |

Chemical Abstract Registry Identification

The Chemical Abstracts Service (CAS) registry number for this compound is 462-26-0 , a unique identifier used in regulatory and commercial contexts.

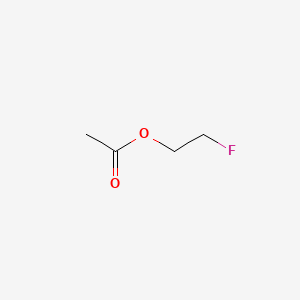

Structural Representation and Notation Systems

The compound’s structure comprises an acetate group (CH₃COO−) linked to a 2-fluoroethyl moiety (CH₂CH₂F). Key structural notations include:

- SMILES :

CC(=O)OCCF - InChI :

InChI=1S/C4H7FO2/c1-4(6)7-3-2-5/h2-3H2,1H3 - InChIKey :

PVDYNYCZGYOXAF-UHFFFAOYSA-N

Table 3: Structural Identifiers

| Notation System | Value |

|---|---|

| CAS No. | 462-26-0 |

| SMILES | CC(=O)OCCF |

| InChIKey | PVDYNYCZGYOXAF-UHFFFAOYSA-N |

The 2D structure features an ester functional group with a fluorine atom at the beta position of the ethyl chain. 3D conformational models highlight its planar ester group and tetrahedral geometry around the fluorine-bearing carbon.

Properties

IUPAC Name |

2-fluoroethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO2/c1-4(6)7-3-2-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDYNYCZGYOXAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196759 | |

| Record name | beta-Fluoroethylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462-26-0 | |

| Record name | Ethanol, 2-fluoro-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Fluoroethylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Fluoroethylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoroethyl acetate can be synthesized through the reaction of 2-fluoro-1-ethanol with acetic anhydride . The reaction typically proceeds under mild conditions, producing this compound and acetic acid as a byproduct .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the same basic reaction but is scaled up to accommodate larger quantities. The process is optimized for efficiency and yield, often involving continuous flow reactors to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoroethyl acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce and .

Substitution Reactions: The fluorine atom in this compound can be substituted with other nucleophiles under appropriate conditions.

Oxidation: Oxidative conditions can convert this compound into corresponding carboxylic acids or other oxidized products

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Substitution: Nucleophiles such as halides or amines.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Hydrolysis: 2-Fluoroethanol and acetic acid.

Substitution: Various substituted ethyl acetates.

Scientific Research Applications

PET Imaging Agents

One of the prominent applications of 2-fluoroethyl acetate is in the development of positron emission tomography (PET) imaging agents. Derivatives such as 2-(4-(2-[^18F]fluoroethoxy)benzamido)acetate are utilized for tumor imaging due to their stability and radiochemical purity. These compounds allow for enhanced visualization of metabolic processes in tumors, aiding in cancer diagnosis and treatment monitoring.

Lithium Battery Technology

This compound serves as a co-solvent in lithium secondary batteries. Its incorporation improves cycling efficiency and suppresses discharge capacity fading over time. Research indicates that using this compound can significantly enhance the performance of lithium-ion batteries, making it a valuable component in energy storage solutions .

Brain Metabolism Studies

In neuroscience research, this compound is employed as a marker for glial metabolism in the brain. This application provides insights into regional brain metabolism and helps researchers understand various neurological conditions.

Synthesis of Fluorinated Compounds

The compound is also instrumental in the biochemical synthesis of complex fluorinated molecules. Its unique structure allows for the creation of various fluorinated derivatives that are valuable in pharmaceutical and agrochemical research .

Case Study 1: PET Imaging

A study highlighted the use of this compound derivatives in PET imaging for cancer detection. The research demonstrated that these compounds provided clearer images due to their favorable pharmacokinetics and stability during imaging procedures .

Case Study 2: Lithium-Ion Batteries

In experimental setups involving lithium-ion batteries, the inclusion of this compound as a co-solvent significantly improved discharge capacity and overall battery life compared to traditional solvents .

Mechanism of Action

The mechanism of action of 2-fluoroethyl acetate involves its interaction with various molecular targets and pathways:

Metabolic Pathways: Once inside the body, this compound can be metabolized to 2-fluoroethanol and acetic acid. .

Molecular Targets: The compound can interact with enzymes and proteins, altering their function and leading to various biological effects

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2FEA with structurally related fluorinated acetates, emphasizing key differences in properties, applications, and synthesis.

Ethyl Fluoroacetate (EFA)

- Structural Difference : EFA is a positional isomer of 2FEA, with fluorine on the acetate group instead of the ethyl chain (Figure 1) .

- Physical Properties :

- Relative Permittivity : EFA (ε = 10.2) > 2FEA (ε = 7.8) at 25°C.

- Viscosity : EFA (0.60 mPa·s) < 2FEA (0.75 mPa·s) at 25°C.

- Electrolytic Performance : LiPF₆ electrolytes in EFA exhibit higher conductivity than 2FEA at 25°C (4.5 mS/cm vs. 3.8 mS/cm) but inferior high-temperature (>60°C) stability .

- Applications : EFA’s higher polarity limits its utility in lithium batteries compared to 2FEA, which shows superior cycling performance .

Ethyl Acetate (EA)

- Structural Difference: Non-fluorinated parent compound.

- Physical Properties :

- Relative Permittivity : EA (ε = 6.0) < 2FEA (ε = 7.8).

- Viscosity : EA (0.45 mPa·s) < 2FEA (0.75 mPa·s).

- Electrolytic Performance : EA-based electrolytes have lower conductivity (3.0 mS/cm at 25°C) than 2FEA but are less stable under thermal stress .

Ethyl 2-(4-Fluorophenoxy)acetate

- Structure: Contains a fluorophenoxy group (CAS 2248-56-8; C₁₀H₁₁FO₃).

- Synthesis : Achieves high yields (up to 95.6%) via optimized routes .

- Applications : Primarily a synthetic intermediate, unlike 2FEA’s role in electrochemistry.

Ethyl 2-(2-Fluorophenyl)acetate

- Structure : Fluorine on the phenyl ring (CAS 584-74-7; C₁₀H₁₁FO₂).

- Applications : Used in pharmaceutical synthesis (e.g., bioactive molecules), contrasting with 2FEA’s industrial applications .

Ethyl 2-(2,4-Difluorophenyl)acetate

- Structure : Difluorinated phenyl group (CAS 1193392-97-0; C₁₂H₁₅FO₄).

- Research Focus : Crystal structure analysis and supramolecular synthon behavior, diverging from 2FEA’s electrochemical studies .

Comparative Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Fluorine Position | Relative Permittivity (25°C) | Viscosity (mPa·s, 25°C) | Key Application |

|---|---|---|---|---|---|

| 2-Fluoroethyl acetate | C₄H₇FO₂ | Ethyl chain | 7.8 | 0.75 | Lithium batteries |

| Ethyl fluoroacetate | C₄H₇FO₂ | Acetate carbonyl | 10.2 | 0.60 | Solvent chemistry |

| Ethyl acetate | C₄H₈O₂ | None | 6.0 | 0.45 | General solvent |

| Ethyl 2-(4-fluorophenoxy)acetate | C₁₀H₁₁FO₃ | Phenoxy ring | N/A | N/A | Synthetic intermediate |

Table 2: Electrolytic Performance in LiPF₆ Solutions (1.0 M)

| Compound | Conductivity (mS/cm, 25°C) | Capacity Retention (Li|LiCoO₂, 100 cycles) | Thermal Stability (>60°C) |

|---|---|---|---|

| This compound | 3.8 | 92% | High |

| Ethyl fluoroacetate | 4.5 | 78% | Moderate |

| Ethyl acetate | 3.0 | 65% | Low |

Key Research Findings

Position Isomerism Effects : 2FEA’s fluorine placement on the ethyl chain reduces polarity compared to EFA, enhancing compatibility with lithium salts and improving battery performance .

Synthetic Accessibility : 2FEA is synthesized via fluorination of ethyl acetate derivatives, whereas phenyl-substituted analogs (e.g., ethyl 2-(2-fluorophenyl)acetate) require multi-step aryl functionalization .

Biological Activity

2-Fluoroethyl acetate (C4H7FO2) is an organic compound that has garnered attention for its diverse biological activities and applications in various fields, including medicinal chemistry and imaging technologies. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is a colorless liquid with a fruity odor. Its structure includes a fluorine atom attached to an ethyl acetate moiety, which contributes to its unique reactivity and solubility properties. The compound can be metabolized into 2-fluoroethanol and acetic acid upon entering biological systems, which influences its biological effects and interactions with molecular targets.

The biological activity of this compound is primarily attributed to its metabolic pathways and interactions with various enzymes and proteins. It can influence several metabolic processes, which may lead to significant biological effects:

- Metabolism : Upon administration, this compound is metabolized to 2-fluoroethanol, which can further participate in various biochemical reactions.

- Enzyme Interaction : The compound has been shown to interact with enzymes involved in critical cellular processes, potentially altering their function and leading to apoptosis or other cellular responses .

1. Imaging Agents

This compound derivatives are utilized in Positron Emission Tomography (PET) imaging. For instance, compounds like 2-(4-(2-[18F]fluoroethoxy)benzamido)acetate are employed in tumor imaging due to their stability and radiochemical purity.

2. Cancer Treatment

Fluorinated derivatives of this compound are being explored for their potential in cancer diagnosis and monitoring. These compounds can serve as markers for glial metabolism in the brain, providing insights into regional brain metabolism.

3. Neuroinflammation Studies

Research indicates that this compound may play a role in neuroinflammation models. In studies involving lipopolysaccharide (LPS)-induced neuroinflammation in rats, derivatives showed increased uptake in the brain, suggesting potential applications in studying inflammatory processes .

Toxicity Profile

The toxicity of this compound has been assessed through various studies. The compound exhibits an LD50 of approximately 18 mg/kg, indicating a relatively low toxicity profile compared to other fluorinated compounds . However, its biological effects necessitate careful handling and further investigation into its safety profile.

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity | LD50 (mg/kg) |

|---|---|---|---|

| This compound | C4H7FO2 | Tumor imaging, neuroinflammation studies | 18 |

| Ethyl Fluoroacetate | C4H7FO2 | Similar applications but different reactivity | ~20 |

| 2-Fluoroethanol | C2H5FO | Metabolite of this compound | Not specified |

Case Studies

- Tumor Imaging : A study demonstrated the use of a derivative of this compound labeled with fluorine-18 for PET imaging in tumor-bearing mice. The compound showed significant uptake in tumors compared to surrounding tissues, indicating its potential as an imaging agent for cancer diagnostics .

- Neuroinflammation : Another research project evaluated the biodistribution of a radiolabeled analog of honokiol containing a 4′-O-(2-fluoroethyl) moiety in LPS-induced neuroinflammation models. The results indicated that the compound could effectively target COX-2 pathways involved in inflammation .

Q & A

Q. What are best practices for reporting 2FEA’s physicochemical data to ensure reproducibility?

- Methodological Answer : Follow IUPAC guidelines for solvent characterization:

- Purity : Report GC-MS/NMR purity (>99%).

- Density/Temperature Curves : Use pycnometers with ±0.0001 g/cm³ precision.

- Data Tables : Include raw data (e.g., conductivity vs. temperature) as supplementary material. Reference NIST standards for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.